![molecular formula C17H11N3O5S2 B2847299 N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide CAS No. 714253-03-9](/img/structure/B2847299.png)
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
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Description
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H11N3O5S2 and its molecular weight is 401.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized novel compounds related to the chemical structure of interest, emphasizing the synthesis of thiazolidinones and thiazanones from 10-undecenoic acid hydrazide. The structural assignment, stereochemistry, and biological assays of these compounds have been discussed, showcasing the intricate synthesis processes and the potential biological activities based on their structure (Rahman et al., 2005).
Anticancer Applications
Thiazolidinone compounds containing furan moiety have been synthesized and evaluated for their cytotoxicity and induction of apoptosis in human leukemia cells. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner, highlighting the potential therapeutic applications of these compounds in cancer treatment (Chandrappa et al., 2009).
Molecular and Solid State Structure
The synthesis and characterization of a compound similar in structure, focusing on its molecular and solid-state structure through X-ray powder diffraction and DFT studies, have been reported. This research underscores the importance of understanding the molecular interactions and structural configurations for the development of novel therapeutic agents (Rahmani et al., 2017).
Dual Inhibitors of Inflammation and Tuberculosis
A study on sulfur cross-linked 1,3,4-oxadiazole-nitro(furan/thiophene)-propenones aimed to develop dual inhibitors of multidrug-resistant tuberculosis and inflammation. The in vivo anti-inflammatory activity results demonstrated excellent inhibition, indicating the potential of these compounds in treating both tuberculosis and inflammation (Turukarabettu et al., 2019).
Antitubercular and Antimicrobial Agents
The synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents have been explored, highlighting the potential of these compounds in combating microbial diseases, especially tuberculosis (Samadhiya et al., 2014).
properties
IUPAC Name |
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S2/c21-15(11-4-1-5-12(10-11)20(23)24)18-19-16(22)14(27-17(19)26)8-2-6-13-7-3-9-25-13/h1-10H,(H,18,21)/b6-2+,14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCBZVLAZJQUBW-BOAPOFAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)/C(=C\C=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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